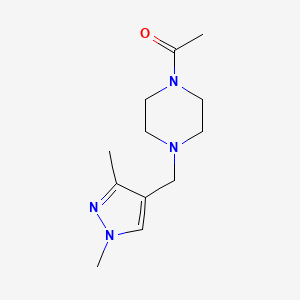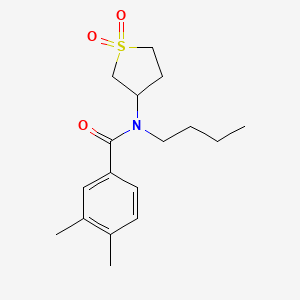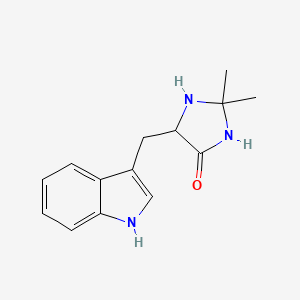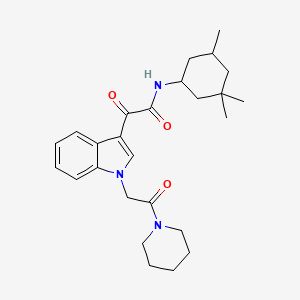![molecular formula C12H22O3 B2387887 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol CAS No. 2248385-23-9](/img/structure/B2387887.png)
2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol, also known as DUOL, is a spirocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique structure and potential therapeutic applications. DUOL is a chiral compound that can exist in two enantiomeric forms, making it an attractive target for asymmetric synthesis.
Mecanismo De Acción
The mechanism of action of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune responses.
Biochemical and Physiological Effects:
2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may be attributed to its inhibition of HDACs. It has also been reported to inhibit the migration and invasion of cancer cells, which may be due to its anti-inflammatory properties. In addition, 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol has been shown to exhibit antibacterial activity by disrupting bacterial cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol is its unique spirocyclic structure, which may provide opportunities for the development of novel drugs with improved efficacy and selectivity. However, the synthesis of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol can be challenging and requires specialized equipment and expertise. Furthermore, the mechanism of action of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
Several future directions for research on 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol include:
1. Investigation of the structure-activity relationship of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol and its analogs to identify compounds with improved efficacy and selectivity.
2. Exploration of the potential of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol as a lead compound for the development of novel HDAC inhibitors for the treatment of cancer.
3. Evaluation of the in vivo pharmacokinetics and toxicity of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol to assess its potential as a therapeutic agent.
4. Investigation of the potential of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol as a topical antimicrobial agent for the treatment of skin infections.
5. Study of the effects of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol on other signaling pathways involved in cancer cell growth and inflammation.
In conclusion, 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol is a spirocyclic compound with promising therapeutic applications in the fields of oncology, inflammation, and antimicrobial therapy. Further research is needed to fully understand its mechanism of action and to explore its potential as a lead compound for drug development.
Métodos De Síntesis
2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol can be synthesized via a one-pot reaction of 2-hydroxy-3-methylbutyraldehyde and 1,3-propanediol in the presence of a Lewis acid catalyst. The reaction proceeds through a spirocyclization mechanism, resulting in the formation of 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol as a single diastereomer. This method provides a simple and efficient route to access 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol in high yields and purity.
Aplicaciones Científicas De Investigación
2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol has shown potent antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
2-(2,9-dioxaspiro[5.5]undecan-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-10(8-13)11-2-3-12(9-15-11)4-6-14-7-5-12/h10-11,13H,2-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYVYDIJZQPZPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2(CCOCC2)CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5R)-1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/no-structure.png)
![4,6-Dimethyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2387806.png)


![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2387813.png)

![N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2387815.png)
![2-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2387816.png)





![4-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2387827.png)